2-(5-cyano-1H-indol-1-yl)acetamide CAS 1878282-68-8 physical properties
2-(5-cyano-1H-indol-1-yl)acetamide CAS 1878282-68-8 physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(5-cyano-1H-indol-1-yl)acetamide (CAS 1878282-68-8)
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(5-cyano-1H-indol-1-yl)acetamide, a novel indole derivative with potential applications in medicinal chemistry and drug development. Given its recent emergence, publicly available experimental data on this compound is limited. Therefore, this document emphasizes the fundamental experimental protocols and theoretical considerations required to robustly determine its core physical properties. We will detail methodologies for determining melting point, solubility, and chromatographic purity, alongside in-depth spectroscopic analysis for structural elucidation and verification. This guide is intended for researchers, scientists, and drug development professionals who require a self-validating system for the characterization of this and similar novel chemical entities.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent component of molecules designed to interact with biological targets. The title compound, 2-(5-cyano-1H-indol-1-yl)acetamide, incorporates several key functional groups: an indole ring system, a cyano group which can act as a hydrogen bond acceptor, and an acetamide moiety. These features suggest its potential as an intermediate or an active compound in various therapeutic areas, such as antimalarials or kinase inhibitors.[1][2][3]
Accurate and comprehensive characterization of its physical properties is a non-negotiable prerequisite for any further development. These properties govern a compound's behavior in biological systems (solubility, permeability), its suitability for formulation, and its adherence to quality control standards.
Core Physicochemical Properties
The following table summarizes the fundamental physicochemical properties of 2-(5-cyano-1H-indol-1-yl)acetamide. While some properties can be calculated, others must be determined empirically.
| Property | Value | Method |
| IUPAC Name | 2-(5-cyano-1H-indol-1-yl)acetamide | - |
| CAS Number | 1878282-68-8 | - |
| Molecular Formula | C₁₁H₉N₃O | Calculated |
| Molecular Weight | 199.21 g/mol | Calculated |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Capillary Melting Point Apparatus |
| Solubility | To be determined | Thermodynamic or Kinetic Solubility Assay |
| pKa | To be determined | Potentiometric Titration or Spectrophotometry |
Experimental Methodologies for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the key physical properties of a novel solid compound like 2-(5-cyano-1H-indol-1-yl)acetamide.
Synthesis and Purification Overview
The synthesis of N-acetamide indole derivatives typically involves the alkylation of an indole nitrogen with a haloacetamide reagent or the coupling of an indole-1-acetic acid derivative with an amine.[1] A plausible route to the title compound would involve the reaction of 5-cyanoindole with 2-chloroacetamide in the presence of a base.
Caption: Synthetic workflow for 2-(5-cyano-1H-indol-1-yl)acetamide.
Post-synthesis, purification is paramount. Column chromatography using silica gel is the standard method for isolating the target compound from unreacted starting materials and byproducts.[1] The purity of the final product must then be validated using the methods described below.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Protocol:
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Recording Data: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range. For comparison, the melting point of the related compound cyanoacetamide is 119-121 °C.[4]
Solubility Profiling
Solubility in both aqueous and organic solvents is a crucial parameter for drug development, impacting everything from biological assays to formulation.
Protocol (Kinetic Solubility Screening using Nephelometry):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
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Incubation: The plate is shaken for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for precipitation.
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Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.
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Data Analysis: The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Chromatographic Purity Assessment (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard for assessing the purity of a compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Instrumentation: Use a reverse-phase C18 column on an HPLC system.
-
Mobile Phase: A gradient elution method is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]
-
Detection: Monitor the elution profile using a Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm and 280 nm for indole-containing compounds). The eluent is simultaneously directed to a mass spectrometer for mass-to-charge ratio (m/z) determination.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. The mass spectrometer confirms the identity of the main peak by matching the observed m/z to the expected molecular weight ([M+H]⁺, [M+Na]⁺, etc.). A purity of >95% is generally required for biological screening.[1]
Caption: Workflow for purity analysis by LC-MS.
Structural Elucidation and Spectroscopic Data Interpretation
Spectroscopic methods provide unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (in DMSO-d₆):
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Indole Protons: A series of doublets and triplets between δ 7.0-8.0 ppm, characteristic of the substituted indole ring. The cyano group at the 5-position will influence the chemical shifts of the aromatic protons.
-
Acetamide Methylene (CH₂): A singlet expected around δ 5.0-5.3 ppm.[1]
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Amide Protons (NH₂): Two broad singlets, which may be exchangeable with D₂O.
-
Indole N-H (if present as an impurity): A broad singlet above δ 11.0 ppm.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Cyano Carbon (C≡N): A signal around δ 115-120 ppm.
-
Indole Carbons: Multiple signals in the aromatic region (δ 100-140 ppm).
-
Methylene Carbon (CH₂): A signal around δ 45-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch (Amide): Two bands in the region of 3400-3200 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1680-1650 cm⁻¹.
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N-H Bend (Amide II): A band around 1640-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, confirming the elemental composition.
Expected Value:
-
For C₁₁H₉N₃O, the calculated exact mass is 199.0746. The HRMS (ESI-TOF) analysis should yield an m/z value for [M+H]⁺ of 200.0824, matching this calculated value to within a few parts per million (ppm).
Conclusion
The systematic application of the methodologies outlined in this guide—melting point analysis, solubility profiling, chromatographic separation, and comprehensive spectroscopic evaluation—constitutes a robust and self-validating workflow for the physicochemical characterization of 2-(5-cyano-1H-indol-1-yl)acetamide. Adherence to these protocols ensures the generation of high-quality, reliable data, which is the essential foundation for any subsequent research and development efforts, from early-stage biological screening to advanced preclinical studies.
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